2-Ethoxy-3-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-nitrotoluene, also known as 2-ethoxy-1-methyl-3-nitrobenzene, is an organic compound with the molecular formula C9H11NO3. It is a derivative of toluene, where the methyl group is substituted with an ethoxy group and a nitro group. This compound is of interest due to its applications in various fields, including organic synthesis and the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-nitrotoluene typically involves nitration of 2-ethoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}9\text{H}{12}\text{O} + \text{HNO}_3 \rightarrow \text{C}9\text{H}{11}\text{NO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar nitration processes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin and hydrochloric acid.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin and hydrochloric acid.
Substitution: Sodium ethoxide or other nucleophiles.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 2-Ethoxy-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Ethoxy-3-nitrobenzoic acid
Scientific Research Applications
2-Ethoxy-3-nitrotoluene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of certain pharmaceutical compounds due to its functional groups that can be further modified.
Agrochemicals: It is utilized in the synthesis of agrochemical products, including pesticides and herbicides.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-nitrotoluene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2-Methoxy-3-nitrotoluene
- 2-Ethoxy-4-nitrotoluene
- 2-Ethoxy-3-nitrobenzaldehyde
Comparison: 2-Ethoxy-3-nitrotoluene is unique due to the position of the ethoxy and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Methoxy-3-nitrotoluene, the ethoxy group provides different steric and electronic effects, leading to variations in reaction outcomes. Similarly, the position of the nitro group in 2-Ethoxy-4-nitrotoluene affects its chemical behavior and applications .
Properties
IUPAC Name |
2-ethoxy-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRQLCKEVHCTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679259 |
Source
|
Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208074-91-2 |
Source
|
Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.